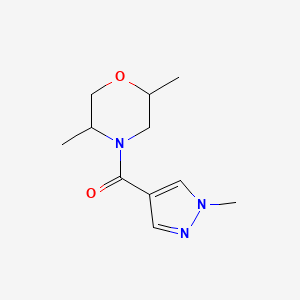![molecular formula C15H22N2O2 B7510626 [3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7510626.png)
[3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone, also known as DMMDA, is a chemical compound that belongs to the class of phenethylamines. It is a synthetic substance that has been widely studied for its potential use in scientific research. DMMDA is known to have psychoactive effects and has been used as a research chemical in the field of neuroscience.
Mécanisme D'action
The exact mechanism of action of [3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone is not fully understood. However, it is believed to act as a serotonin and dopamine receptor agonist, meaning that it activates these receptors in the brain. This activation can lead to changes in neurotransmitter release and neuronal activity, which can result in the psychoactive effects of [3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone.
Biochemical and Physiological Effects
[3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, which can lead to changes in mood, perception, and behavior. [3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone has also been shown to have effects on the cardiovascular system, including increased heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of [3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone is its potential use as a research chemical to study the mechanisms of action of other psychoactive substances. It has also been used to study the effects of serotonin and dopamine on the brain. However, one limitation of [3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone is its psychoactive effects, which can make it difficult to use in certain types of experiments.
Orientations Futures
There are several potential future directions for research involving [3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone. One area of research could focus on the development of new psychoactive substances based on the structure of [3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone. Another area of research could focus on the potential therapeutic applications of [3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone, particularly in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research could be conducted to better understand the mechanisms of action of [3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone and its effects on the brain and body.
Méthodes De Synthèse
[3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone can be synthesized using a variety of methods, including the reaction of 3-(dimethylamino)phenylmagnesium bromide with 2,5-dimethylmorpholine-4-carboxaldehyde, followed by reduction with lithium aluminum hydride. Another method involves the reaction of 3-(dimethylamino)phenylacetonitrile with 2,5-dimethylmorpholine-4-carboxaldehyde in the presence of a reducing agent such as sodium borohydride.
Applications De Recherche Scientifique
[3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have psychoactive effects and has been used as a research chemical to study the mechanisms of action of other psychoactive substances. [3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone has also been used to study the effects of serotonin and dopamine on the brain.
Propriétés
IUPAC Name |
[3-(dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-10-19-12(2)9-17(11)15(18)13-6-5-7-14(8-13)16(3)4/h5-8,11-12H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLSTSATXRLVCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)C(=O)C2=CC(=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510615.png)


![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide](/img/structure/B7510632.png)
